

Introduction: The Challenge of Detecting Cellular Senescence

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Compound of Interest

Compound Name: C12FDG

Cat. No.: B161792

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Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, triggered by various stressors such as telomere shortening, DNA damage, or oncogene activation.[1][2] Senescent cells remain metabolically active and adopt a distinct phenotype, including morphological changes and the secretion of a complex mix of pro-inflammatory cytokines and other factors known as the Senescence-Associated Secretory Phenotype (SASP).[3][4] A key biomarker for identifying senescent cells is the increased activity of senescence-associated β -galactosidase (SA- β -gal) at a suboptimal pH of 6.0.[1][2][5]

The conventional method for detecting SA- β -gal involves a cytochemical assay using the chromogenic substrate 5-bromo-4-chloro-3-indolyl β -D-galactopyranoside (X-gal).[1][6] When cleaved by SA- β -gal, X-gal produces an insoluble blue precipitate.[1][7] While considered a "gold standard," this method has significant drawbacks: it requires cell fixation, the protocol is lengthy, and the colorimetric output is difficult to quantify, making it largely qualitative.[7][8] These limitations spurred the development of a more sensitive, quantitative, and live-cell compatible alternative.

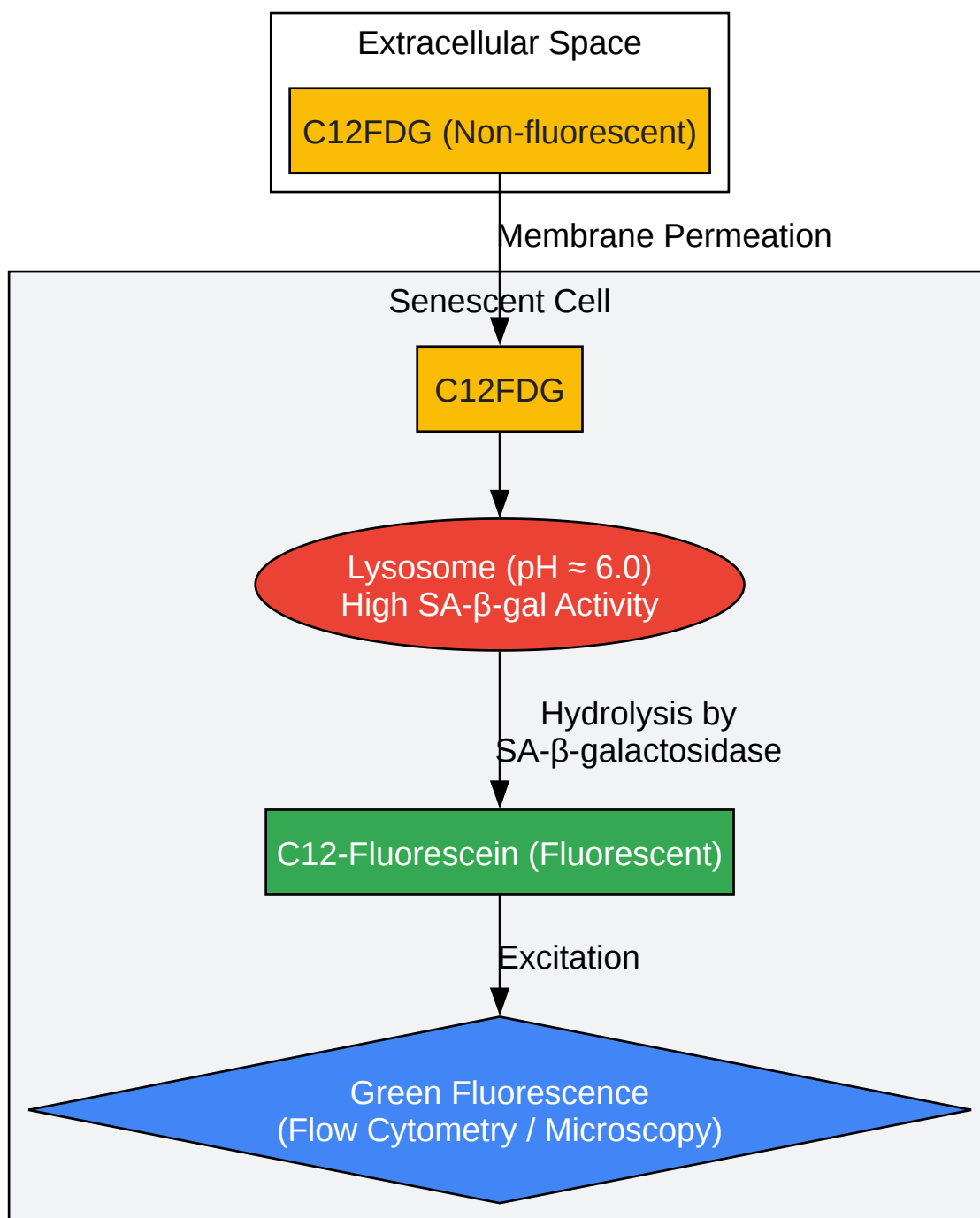
Discovery and Mechanism of C12FDG

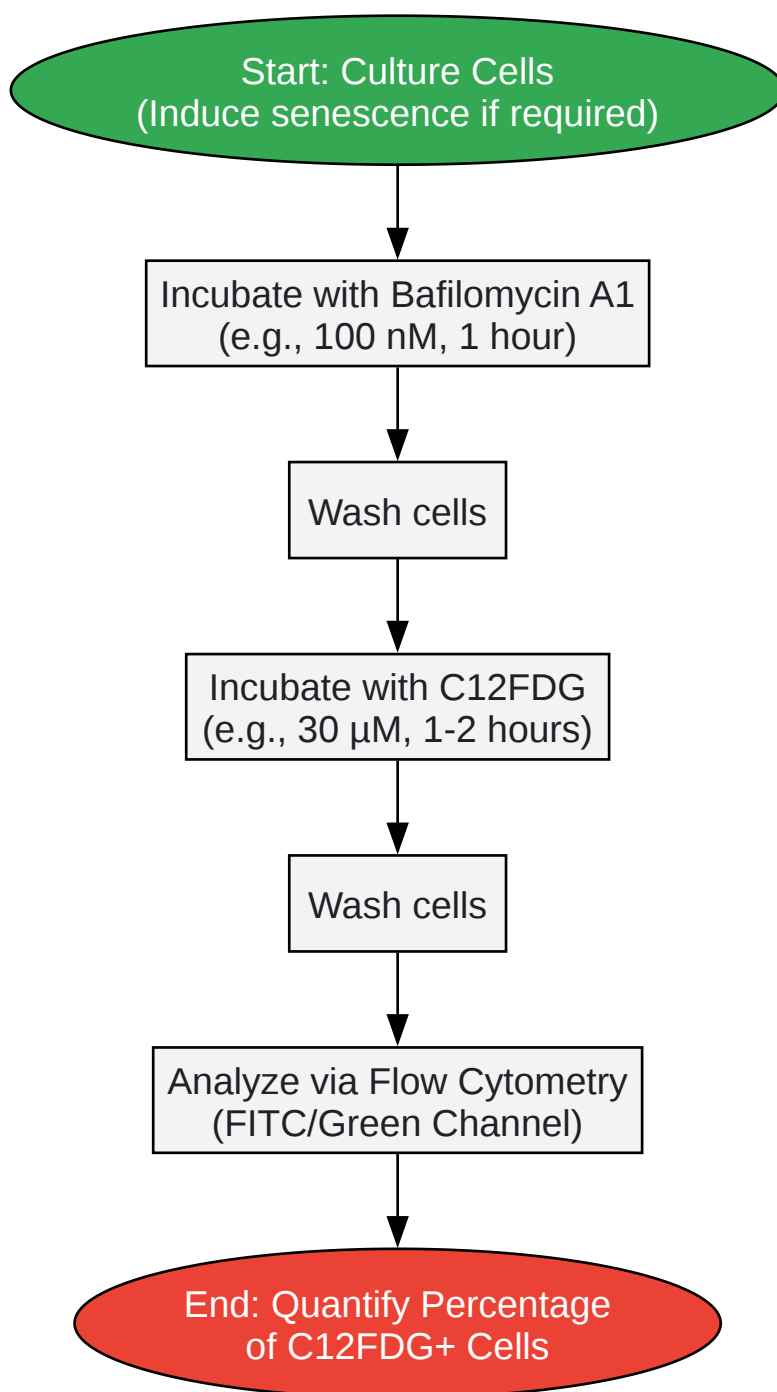
5-dodecanoylaminofluorescein di- β -D-galactopyranoside (**C12FDG**) emerged as a powerful fluorogenic substrate for β -galactosidase, enabling the quantitative analysis of senescent cells.[1][5][6]

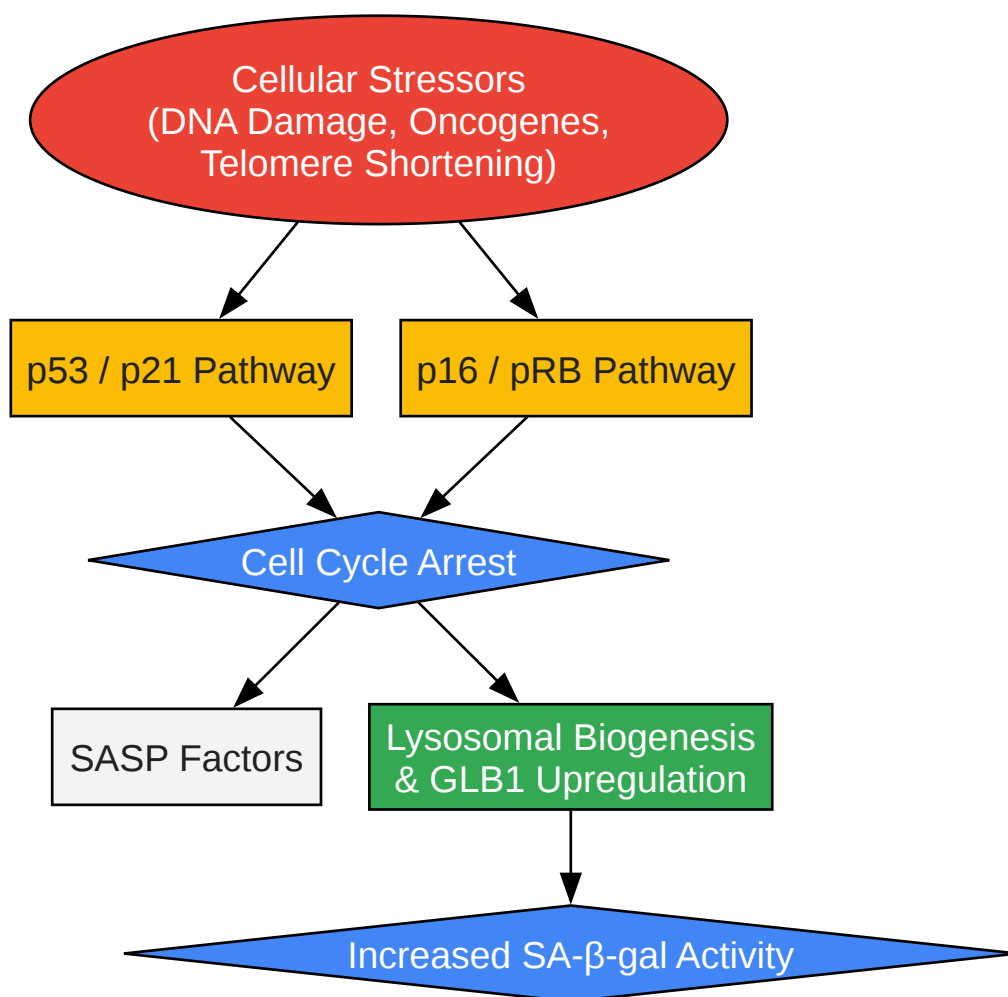
Mechanism of Action:

- **Cellular Uptake:** **C12FDG** is a membrane-permeable and non-fluorescent molecule that readily enters live cells.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- **Enzymatic Cleavage:** Inside the cell, the lysosomal SA- β -gal enzyme, which is highly abundant in senescent cells, hydrolyzes the galactosyl residues from the **C12FDG** molecule.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- **Fluorescence and Retention:** This cleavage yields a fluorescent product, 5-dodecanoylamino fluorescein (C12-fluorescein), which emits a green fluorescence upon excitation and is retained within the cell.[\[1\]](#)[\[6\]](#)

This fluorescence-based method is significantly more sensitive than the traditional X-gal assay and is amenable to high-throughput analysis using flow cytometry and fluorescence microscopy.[\[1\]](#)[\[5\]](#)[\[11\]](#)







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